

Application Notes and Protocols for DGDG Lipidomics Analysis

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Compound of Interest

Compound Name: *Digalactosyldiacylglycerol*

Cat. No.: *B1163852*

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Introduction

Digalactosyldiacylglycerol (DGDG) is a major glycolipid component of photosynthetic membranes in plants, algae, and cyanobacteria, playing a crucial role in the structural integrity and function of the thylakoid membranes.[1] In non-photosynthetic organisms, DGDG and related glycolipids are also gaining attention for their potential roles in various cellular processes and their implications in health and disease. This document provides a detailed protocol for the quantitative analysis of DGDG from various biological samples using a robust lipidomics workflow based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The chemical and structural diversity of lipids necessitates tailored lipidomics workflows for each sample type to avoid analytical bias.[2] This protocol outlines a comprehensive, untargeted lipidomics workflow that has been optimized for various sample types to balance extensive lipid coverage and specificity with high sample throughput.[2]

Experimental Protocols

The overall workflow for DGDG lipidomics analysis involves several key stages: sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.

Sample Preparation

Proper sample preparation is critical for reliable and reproducible lipidomics results. The protocol should be adapted based on the specific sample type.

- Plant Tissues:
 - Flash freeze fresh plant tissues in liquid nitrogen immediately after collection to quench metabolic activity.[\[2\]](#)
 - Store samples at -80°C until extraction.
 - Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[\[2\]](#)
 - Accurately weigh the powdered tissue for extraction. Aim for 50 mg of tissue.[\[2\]](#)
- Cell Cultures (e.g., Algae, Bacteria, Mammalian Cells):
 - Harvest cells by centrifugation (e.g., 311 x g for 5 min at 4°C).[\[2\]](#)
 - Wash the cell pellet 2-3 times with a suitable ice-cold rinsing solution (e.g., phosphate-buffered saline for mammalian cells, fresh media for algae).[\[2\]](#)
 - After the final wash, aspirate the supernatant completely.
 - The cell pellet can be stored at -80°C or used immediately for lipid extraction.[\[2\]](#)
- Plasma/Serum:
 - Thaw frozen plasma or serum samples on ice.[\[2\]](#)
 - Use a precise volume (e.g., 10-40 µL) for extraction.[\[2\]](#)[\[3\]](#)

Lipid Extraction

The selection of an appropriate extraction method is crucial for the efficient recovery of DGDG. The Folch method and its modifications are widely used for lipid extraction.[\[2\]](#)[\[4\]](#)

Modified Folch Extraction Protocol:[\[2\]](#)

- To the prepared sample (e.g., 50 mg of powdered plant tissue, cell pellet, or 40 μ L of plasma), add a known amount of an appropriate internal standard.
- Add 1 mL of ice-cold methanol containing 1 mM butylated hydroxytoluene (BHT) and 2 mL of chloroform (a 1:2 v/v ratio).[\[2\]](#)
- Vortex the mixture thoroughly and incubate on ice for 30 minutes, with occasional vortexing.
[\[2\]](#)
- Add 0.75 mL of ice-cold water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).[\[2\]](#)
- Vortex the mixture again and incubate on ice for 10 minutes.[\[2\]](#)
- Centrifuge at 311 x g for 5 minutes at 4°C to induce phase separation.[\[2\]](#)
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.[\[2\]](#)
- To maximize recovery, re-extract the remaining aqueous phase and protein interface with 1 mL of chloroform. Vortex, centrifuge, and pool the lower organic phase with the first extract.
[\[2\]](#)
- Dry the combined organic extracts under a gentle stream of nitrogen gas at 30°C.[\[2\]](#)
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 μ L) of isopropanol or the initial mobile phase for LC-MS analysis.[\[2\]](#)

Quantitative Data for Extraction:

Parameter	Value	Reference
Sample Amount (Tissue)	~50 mg	[2]
Sample Amount (Plasma)	10-40 µL	[2][3]
Chloroform:Methanol (initial)	2:1 (v/v)	[2]
Final Chloroform:Methanol:Water	8:4:3 (v/v/v)	[2]
Centrifugation	311 x g for 5 min at 4°C	[2]
Drying Temperature	30°C	[2]

Liquid Chromatography (LC) Separation

Reverse-phase liquid chromatography is commonly employed to separate different lipid classes and species prior to mass spectrometric analysis.[2]

Typical LC Parameters:

Parameter	Specification
Column	C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A	Acetonitrile:Water (60:40) with 10 mM Ammonium Formate & 0.1% Formic Acid
Mobile Phase B	Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate & 0.1% Formic Acid
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 - 55°C
Injection Volume	2 - 10 µL
Gradient	Start with a high percentage of Mobile Phase A, gradually increasing to a high percentage of Mobile Phase B to elute lipids of increasing hydrophobicity. A re-equilibration step at initial conditions is required at the end of each run.

Mass Spectrometry (MS) Detection and Quantification

High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is the preferred method for the identification and quantification of DGDG species.[\[2\]](#)[\[5\]](#)

MS Parameters:

Parameter	Specification
Ionization Mode	Electrospray Ionization (ESI), typically in positive mode for DGDG as $[M+NH_4]^+$ or $[M+Na]^+$ adducts. [6]
Mass Analyzer	Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole (QqQ)
Acquisition Mode	Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). [5]
Full Scan m/z Range	150 - 1500
Collision Energy	Ramped or fixed, optimized for fragmentation of DGDG precursors.

DGDG Identification: DGDG species are identified based on their accurate mass-to-charge ratio (m/z) and characteristic fragmentation patterns in the MS/MS spectra. The fragmentation of DGDG typically involves the neutral loss of the galactose units and the fatty acyl chains.[\[6\]](#)

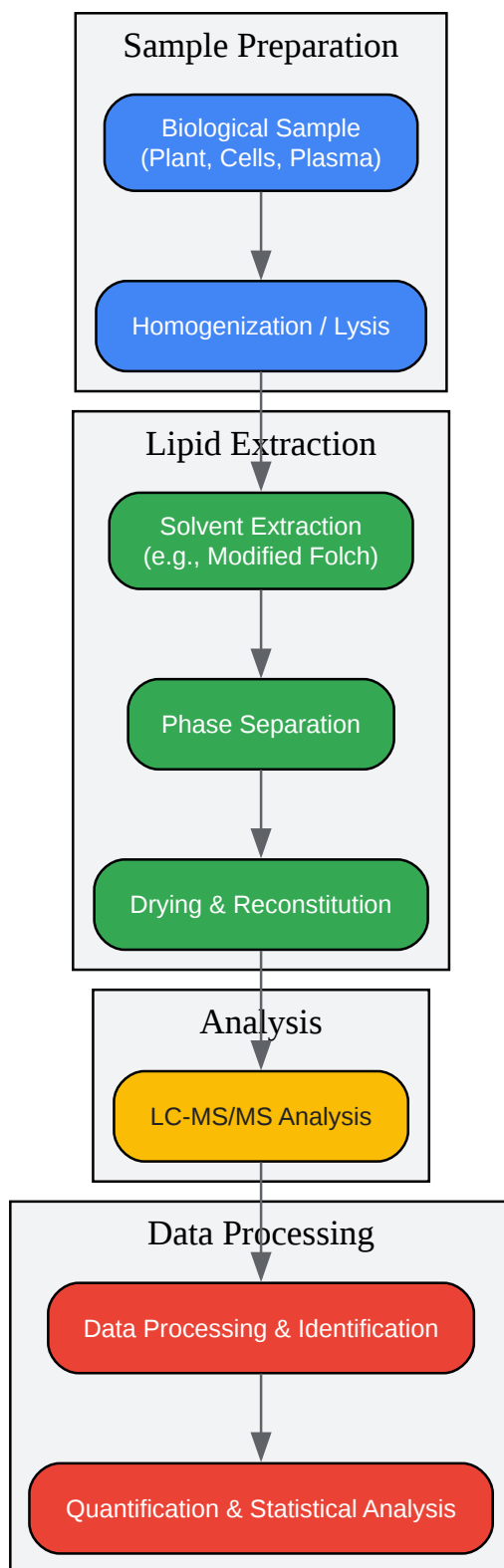
Data Analysis

The complex data generated from LC-MS/MS experiments require specialized software for processing, feature detection, lipid identification, and quantification.

- **Peak Picking and Alignment:** Raw data files are processed to detect chromatographic peaks and align them across different samples.
- **Lipid Identification:** Lipid species are identified by matching the accurate m/z and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS).
- **Quantification:** The peak area of each identified DGDG species is integrated. For quantitative analysis, the peak area of the endogenous DGDG is normalized to the peak area of the spiked internal standard.
- **Statistical Analysis:** Statistical methods are applied to identify significant differences in DGDG levels between experimental groups.

Visualizations

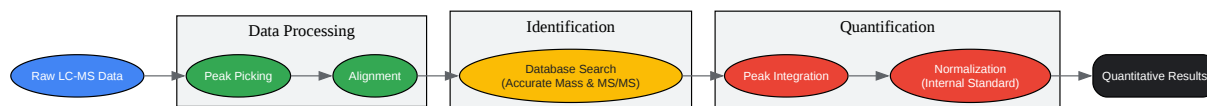
Experimental Workflow



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Caption: Overview of the DGDG lipidomics experimental workflow.

Logical Relationship of Lipid Analysis



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Caption: Logical flow of the data analysis pipeline for lipidomics.

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